N-Cyclopropyl-6-methoxypyridine-2-carboxamide
Description
N-Cyclopropyl-6-methoxypyridine-2-carboxamide (CAS: 1789171-19-2) is a pyridine-derived compound featuring a cyclopropylamide substituent at the 2-position and a methoxy group at the 6-position of the pyridine ring. Its molecular structure combines a rigid cyclopropyl group, which enhances metabolic stability by resisting oxidative degradation, with a methoxy group that may influence electronic properties and solubility. This compound is cataloged under purity grades of 98% (HPLC) and is frequently utilized in medicinal chemistry research, particularly in the development of kinase inhibitors or ligands targeting central nervous system receptors due to its hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-cyclopropyl-6-methoxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-3-8(12-9)10(13)11-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPYUWYUEHUGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-6-methoxypyridine-2-carboxamide typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with cyclopropylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-methoxypyridine-2-carboxylic acid and cyclopropylamine.
Reaction Conditions: The reaction is usually conducted in a suitable solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C.
Catalysts and Reagents: Common catalysts include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), and reagents like HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-6-methoxypyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-6-hydroxypyridine-2-carboxamide.
Reduction: Formation of N-cyclopropyl-6-methoxypyridine-2-methanol.
Substitution: Formation of N-cyclopropyl-6-substituted-pyridine-2-carboxamide.
Scientific Research Applications
Scientific Research Applications
Chemistry:
- Building Block: N-Cyclopropyl-6-methoxypyridine-2-carboxamide serves as a fundamental building block in organic synthesis. It is utilized in the development of more complex molecular architectures, enabling the exploration of new chemical entities with potential biological activity.
- Ligand in Coordination Chemistry: The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for various catalytic processes.
Biology:
- Biological Activity Investigation: Research has focused on its potential biological activities, including antimicrobial and anticancer properties. Studies indicate that it may inhibit specific enzymes or receptors, modulating biochemical pathways crucial for cell proliferation and survival.
- Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes involved in disease processes, making it a candidate for drug development targeting specific diseases .
Medicine:
- Pharmaceutical Intermediate: this compound is explored as a pharmaceutical intermediate, contributing to the synthesis of novel therapeutic agents with enhanced efficacy and safety profiles.
- Therapeutic Effects: Preliminary studies suggest potential therapeutic effects, including anti-inflammatory and anticancer activities. The compound's mechanism of action involves interaction with specific molecular targets that could lead to significant clinical applications.
Industry:
- Material Development: In industrial applications, it is used in developing advanced materials and agrochemicals. Its unique chemical properties make it suitable for formulating products with specific functionalities.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-6-methoxypyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Boronic acid derivatives (e.g., 1028749-31-6) are tailored for synthetic utility in cross-coupling reactions rather than direct biological activity .
Functional Group Impact: The carboxamide group in the target compound supports hydrogen bonding, critical for target binding in drug design. Chloro and methyl substituents in the thienopyridine analog (CAS unspecified) may enhance steric bulk and lipophilicity, influencing receptor selectivity .
Computational and Experimental Insights
For example:
- The carboxamide group’s ability to form hydrogen bonds with catalytic residues (e.g., in kinases) can be modeled using AutoDock Vina’s improved scoring function, which prioritizes accurate pose prediction .
- Thienopyridine derivatives may exhibit higher binding energy due to enhanced hydrophobic interactions, whereas boronic acid analogs are less likely to engage in target binding .
Biological Activity
N-Cyclopropyl-6-methoxypyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a cyclopropyl group and a methoxy substituent on a pyridine ring, which contribute to its interaction with various biological targets. Its molecular formula is CHNO .
The compound acts primarily as an inhibitor of specific enzymes and receptors, modulating critical biochemical pathways. It has been identified as a dual inhibitor of salt-inducible kinases (SIK2 and SIK3), which are involved in autoimmune and inflammatory responses . The inhibition of these kinases suggests potential therapeutic applications in treating related diseases.
Biological Activities
- Anticancer Properties : this compound has demonstrated antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) . The compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound's ability to inhibit SIKs has been linked to its effects on cellular signaling pathways involved in inflammation and cancer progression. This dual inhibition may provide a therapeutic strategy for conditions where these pathways are dysregulated .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is necessary to fully characterize this activity .
Comparative Analysis
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Cyclopropyl-6-hydroxypyridine-2-carboxamide | Hydroxyl group instead of methoxy | Different solubility and reactivity |
| N-Cyclopropyl-6-methoxypyridine-2-methanol | Alcohol functional group | Varies in reactivity compared to carboxamide |
| N-Cyclopropyl-pyridinyl derivatives | General pyridinyl structure | Diverse potential applications based on substitutions |
These comparisons highlight how variations in functional groups can lead to significant differences in biological activity profiles.
Case Studies and Research Findings
- Study on SIK Inhibition : A detailed study explored the structure-activity relationship (SAR) of various analogs, including this compound, demonstrating its potent inhibition of SIKs compared to other derivatives . The findings suggest that modifications to the cyclopropyl group can enhance selectivity and potency.
- Antiproliferative Screening : In vitro testing against multiple cancer cell lines revealed that this compound exhibited significant cytotoxic effects, comparable to established chemotherapeutic agents like doxorubicin . This study emphasized the compound's potential as a lead candidate for further development in cancer therapy.
- Metabolic Studies : Research into the metabolic pathways involving this compound indicated that oxidation of the cyclopropyl group could be a predominant metabolic route, affecting its pharmacokinetics . Understanding these pathways is crucial for optimizing the compound's therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
